molecular formula C12H14BClF2O2 B6304486 2-Chloro-3,4-difluorophenylboronic acid pinacol ester CAS No. 2121515-05-5

2-Chloro-3,4-difluorophenylboronic acid pinacol ester

Cat. No. B6304486
CAS RN: 2121515-05-5
M. Wt: 274.50 g/mol
InChI Key: JUXNFVAVASGTQB-UHFFFAOYSA-N
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Description

“2-Chloro-3,4-difluorophenylboronic acid pinacol ester” is a chemical compound with the IUPAC name 2-(2-chloro-3,4-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane . It has a molecular weight of 274.5 . The compound is typically stored at temperatures between 2-8°C .


Synthesis Analysis

The synthesis of boronic esters like “2-Chloro-3,4-difluorophenylboronic acid pinacol ester” is often achieved through Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process involves the use of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H14BClF2O2/c1-11(2)12(3,4)18-13(17-11)7-5-6-8(15)10(16)9(7)14/h5-6H,1-4H3 . This code provides a specific string of characters that represent the compound’s molecular structure.


Chemical Reactions Analysis

Boronic esters like “2-Chloro-3,4-difluorophenylboronic acid pinacol ester” are valuable building blocks in organic synthesis . They are often used in Suzuki–Miyaura coupling reactions, which involve the formation of carbon–carbon bonds .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 274.5 . It is typically stored at temperatures between 2-8°C .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with the compound include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES), P351 (Rinse cautiously with water for several minutes), and P338 (Remove contact lenses if present and easy to do – continue rinsing) .

Future Directions

The protodeboronation of boronic esters is a promising area of research. For example, a recent study reported a catalytic protodeboronation of alkyl boronic esters using a radical approach . This protocol allows for a formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation . This sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol .

Mechanism of Action

properties

IUPAC Name

2-(2-chloro-3,4-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BClF2O2/c1-11(2)12(3,4)18-13(17-11)7-5-6-8(15)10(16)9(7)14/h5-6H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUXNFVAVASGTQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BClF2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3,4-difluorophenylboronic acid pinacol ester

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